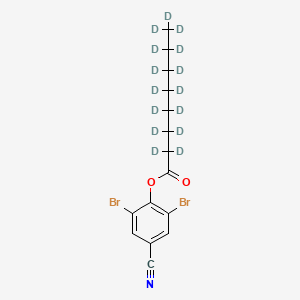

2,6-Dibromo-4-cyanophenyl octanoate-D15

Description

Contextual Significance of Deuterated Standards in Precision Analytical Chemistry

In modern analytical chemistry, particularly in techniques coupling chromatography with mass spectrometry (e.g., LC-MS/MS or GC-MS), achieving high precision and accuracy is paramount. clearsynth.com Deuterated compounds are considered the gold standard for internal standards in these quantitative analyses. researchgate.net An ideal internal standard is a substance with chemical and physical properties nearly identical to the analyte of interest but is distinguishable by the analytical instrument. acanthusresearch.com Stable isotope-labeled (SIL) standards, especially deuterated ones, fulfill this requirement perfectly. acanthusresearch.comscispace.com

The core advantage of a deuterated standard is that it co-elutes with the non-labeled analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. researchgate.net However, due to the mass difference imparted by the deuterium (B1214612) atoms, it is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z). physoc.org This allows the deuterated standard to serve as a reliable reference, correcting for variations that can occur during sample preparation, extraction, and instrumental analysis. clearsynth.com By calculating the ratio of the analyte's signal to the known concentration of the internal standard, analysts can achieve highly accurate quantification, mitigating issues like sample loss or signal suppression. scispace.com

| Analytical Feature | Analysis Without Deuterated Standard | Analysis With Deuterated Standard |

|---|---|---|

| Correction for Sample Loss | ✗ | ✓ |

| Correction for Matrix Effects | ✗ | ✓ |

| Compensation for Instrument Variability | ✗ | ✓ |

| High Accuracy & Precision | Lower | Higher |

| Reliability of Quantitative Data | Compromised | Enhanced |

Role of 2,6-Dibromo-4-cyanophenyl Octanoate-D15 as a Stable Isotope-Labeled Tracer and Internal Standard

2,6-Dibromo-4-cyanophenyl octanoate-D15 is the stable isotope-labeled analog of the herbicide Bromoxynil (B128292) octanoate (B1194180). wikipedia.orglgcstandards.com The non-labeled compound is used to control broadleaf weeds in various agricultural settings. wikipedia.orgherts.ac.uk Consequently, regulatory bodies and environmental agencies monitor its presence in soil, water, and food products to ensure compliance with safety levels. The primary and critical role of 2,6-Dibromo-4-cyanophenyl octanoate-D15 is to serve as an internal standard for the precise quantification of Bromoxynil octanoate in these complex matrices. lgcstandards.com

The "-D15" designation signifies that fifteen hydrogen atoms on the octanoate ester chain have been replaced with deuterium atoms. This substantial labeling provides a clear mass shift of 15 daltons, which is easily resolved in a mass spectrometer, preventing any signal overlap with the non-labeled analyte or its natural isotopes. Because the isotopic labeling is on the aliphatic chain and not on exchangeable sites (like on an oxygen or nitrogen atom), the deuterium atoms are stable and not lost during sample workup or analysis. acanthusresearch.com Its chemical behavior, including solubility, extraction recovery, and chromatographic retention time, is virtually identical to that of the parent herbicide, making it the ideal tool for accurate analytical measurement. researchgate.netscispace.com

| Property | 2,6-Dibromo-4-cyanophenyl octanoate | 2,6-Dibromo-4-cyanophenyl octanoate-D15 |

|---|---|---|

| Common Name | Bromoxynil octanoate | Bromoxynil octanoate-D15 |

| Chemical Formula | C₁₅H₁₇Br₂NO₂ nih.gov | C₁₅H₂D₁₅Br₂NO₂ |

| Molar Mass | 403.11 g·mol⁻¹ wikipedia.org | ~418.20 g·mol⁻¹ |

| Primary Application | Herbicide wikipedia.org | Internal Standard for Analytical Testing lgcstandards.com |

| Key Feature | Inhibits photosynthesis in weeds wikipedia.org | Mass shift for MS detection; identical chemical behavior |

Overview of Academic Research Trajectories for Deuterated Organic Compounds in Environmental and Biochemical Studies

The application of deuterated organic compounds extends far beyond their use as simple internal standards. They are powerful tools for tracing the dynamic processes of molecules in both biological and environmental systems. isowater.comckisotopes.com

In biochemical and pharmaceutical research, deuterated compounds are fundamental to metabolic studies. synmr.in By introducing a deuterated version of a drug or a metabolite into a biological system, researchers can trace its path, identify its metabolic products, and quantify reaction rates. ckisotopes.comsimsonpharma.com This field, often termed Stable Isotope Resolved Metabolomics (SIRM), provides unparalleled insights into the complex web of metabolic networks. nih.gov For instance, administering deuterated amino acids or glucose allows scientists to follow these building blocks through various pathways, elucidating how cells synthesize proteins, lipids, and other essential molecules under different physiological or disease states. ckisotopes.comnih.gov

In environmental science, deuterium labeling is crucial for contaminant fate and transport studies. researchgate.net Deuterated tracers, such as deuterium oxide (D₂O), are used in hydrology to map the movement of groundwater and surface water, providing vital data for water resource management. isotope.comisowater.com Similarly, researchers can release a deuterated version of a pollutant, like a pesticide or industrial chemical, into a controlled environment (e.g., a soil column or microcosm) to track its degradation pathways, measure its half-life, and identify breakdown products. researchgate.net This information is essential for assessing the environmental risk of chemical compounds and developing remediation strategies.

| Research Field | Application of Deuterated Compounds | Example Research Goal |

|---|---|---|

| Biochemical Studies | Stable Isotope Tracers for Metabolomics nih.govspringernature.com | Mapping metabolic flux and pathway elucidation. nih.gov |

| Pharmaceutical Science | Labeled Drugs for Pharmacokinetic Studies simsonpharma.com | Determining drug absorption, distribution, metabolism, and excretion (ADME). |

| Environmental Science | Labeled Contaminants for Fate Analysis researchgate.net | Tracking the degradation and transport of pollutants in soil and water. |

| Hydrology | Deuterium Oxide (D₂O) as a Water Tracer isotope.comisowater.com | Monitoring groundwater flow and aquifer dynamics. isowater.com |

Properties

Molecular Formula |

C15H17Br2NO2 |

|---|---|

Molecular Weight |

418.20 g/mol |

IUPAC Name |

(2,6-dibromo-4-cyanophenyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |

InChI |

InChI=1S/C15H17Br2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 |

InChI Key |

DQKWXTIYGWPGOO-PMELWRBQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1=C(C=C(C=C1Br)C#N)Br |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dibromo 4 Cyanophenyl Octanoate D15

Precursor Synthesis and Regioselective Deuteration Strategies

Deuteration of the Octanoate (B1194180) Moiety: Approaches and Challenges

The introduction of fifteen deuterium (B1214612) atoms into the octanoate portion of the molecule is a critical step. Commercially available octanoic acid-D15 serves as a common starting material, simplifying the initial stages of the synthesis. eurisotop.comsigmaaldrich.comnih.gov This precursor is typically produced with high isotopic purity (≥98 atom % D). sigmaaldrich.com

For syntheses requiring the in-house preparation of deuterated octanoic acid, several methods can be employed. One common approach is the metal-catalyzed hydrogen/deuterium (H/D) exchange of unlabeled octanoic acid in deuterium oxide (D₂O) under hydrothermal conditions. mdpi.com This method, however, can present challenges in achieving complete and uniform deuteration without side reactions.

The deuterated octanoic acid is then converted to a more reactive species, octanoyl-D15 chloride, to facilitate the subsequent esterification. This is typically achieved by reacting octanoic acid-D15 with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction is often performed in the presence of a proton scavenger, like pyridine, to neutralize the HCl generated and drive the reaction to completion. libretexts.org

Chemical Transformation and Derivatization of the Phenyl Core

The synthesis of the aromatic precursor, 2,6-dibromo-4-cyanophenol, begins with the commercially available starting material, 4-cyanophenol (also known as 4-hydroxybenzonitrile). google.comchemicalbook.com The key transformation is the regioselective bromination at the ortho positions to the hydroxyl group.

A documented method involves the reaction of 4-cyanophenol with a bromine source in the presence of a persulfate, such as sodium persulfate or potassium persulfate. google.com The reaction can be carried out in a solvent system like an acetonitrile (B52724)/water or methanol/water mixture. google.com The process is often facilitated by heating or illumination with a UV lamp to promote the reaction. google.com This method is advantageous due to its high yield and the use of relatively safe and environmentally friendly reagents. google.com For instance, reacting 4-hydroxybenzonitrile (B152051) with sodium persulfate and potassium bromide in a 50% acetonitrile solution under UV irradiation for 4 hours can yield the desired product with a purity of over 97%. google.com

An alternative approach to synthesizing substituted phenols involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane. chemicalbook.com

Advanced Purification and Isolation Techniques for Deuterated Analogues

Following the esterification reaction, which couples octanoyl-D15 chloride with 2,6-dibromo-4-cyanophenol, the crude product requires extensive purification to remove unreacted starting materials, byproducts, and any potential isotopic impurities. High-performance liquid chromatography (HPLC) is a principal technique for the purification of isotopically labeled compounds. researchgate.net

Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. cchmc.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. For a compound like 2,6-Dibromo-4-cyanophenyl octanoate-D15, a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. The use of deuterated solvents, such as deuterium oxide, in the mobile phase can sometimes improve separation selectivity. researchgate.netresearchgate.net The fractions containing the pure product are collected, and the solvent is removed to yield the purified, deuterated analogue.

Structural Confirmation and Purity Assessment of Synthesized Material

Spectroscopic Characterization of Deuteration Sites and Extent (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of deuterated compounds. wikipedia.org

¹H NMR: In the proton NMR spectrum of 2,6-Dibromo-4-cyanophenyl octanoate-D15, the signals corresponding to the fifteen protons of the octanoate chain should be absent or significantly diminished to baseline noise, confirming successful deuteration. The aromatic protons of the phenyl ring will still be present and can be used to confirm that part of the structure.

²H NMR: Deuterium NMR is used to directly observe the deuterium nuclei. wikipedia.org A strong signal in the ²H NMR spectrum corresponding to the chemical shifts of the octanoate chain provides direct evidence of deuteration. wikipedia.orgspectralservice.de The integration of this signal can be used to quantify the level of deuterium incorporation. sigmaaldrich.comrug.nl

Infrared (IR) Spectroscopy: IR spectroscopy can also provide evidence of deuteration. The characteristic C-H stretching vibrations, typically found around 2850-3000 cm⁻¹, will be replaced by C-D stretching vibrations at a lower frequency (around 2100-2200 cm⁻¹) due to the heavier mass of deuterium.

Mass spectrometry (MS) is another critical technique. The mass spectrum of the deuterated compound will show a molecular ion peak that is 15 mass units higher than its non-deuterated counterpart, providing definitive confirmation of the incorporation of fifteen deuterium atoms. High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition.

Advanced Analytical Techniques Utilizing 2,6 Dibromo 4 Cyanophenyl Octanoate D15

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry (MS) is the cornerstone for quantifying trace levels of organic compounds. When coupled with stable isotope-labeled internal standards like 2,6-Dibromo-4-cyanophenyl octanoate-D15, it offers unparalleled sensitivity and specificity.

Development of Isotope Dilution Mass Spectrometry (IDMS) for Ultra-Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the sample preparation process. oup.com 2,6-Dibromo-4-cyanophenyl octanoate-D15 is perfectly suited for this role. Because it is chemically almost identical to the target analyte, it co-behaves through extraction, cleanup, and chromatographic separation, effectively correcting for analyte loss during these steps. masontechnology.ie

In the mass spectrometer, the D15-labeled standard is easily distinguished from the native analyte by its higher mass-to-charge (m/z) ratio. Quantification is based on the measured ratio of the response of the native analyte to that of the deuterated internal standard. quora.com This relative measurement strategy mitigates variations caused by matrix effects, where other components in the sample can suppress or enhance the analyte's signal during ionization, and corrects for fluctuations in instrument performance. chromatographyonline.com This makes IDMS particularly powerful for ultra-trace analysis in challenging matrices like soil, water, and biological tissues.

Optimization of Ionization and Fragmentation Parameters for Deuterated Analytes

To achieve the lowest possible detection limits, the mass spectrometer's ion source and fragmentation parameters must be carefully optimized. smatrix.comwiley.com For a compound like 2,6-Dibromo-4-cyanophenyl octanoate-D15, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques.

Optimization involves systematically adjusting parameters such as:

Ion Source Temperature: Affects the efficiency of desolvation and ionization.

Ionization Voltage: Controls the charge applied to the analyte molecules.

Nebulizer and Auxiliary Gas Flows: Influence the formation and desolvation of droplets containing the analyte. smatrix.com

For quantitative analysis using tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) is used to fragment the precursor ions of both the analyte and the deuterated standard. The resulting fragment ions are monitored in what is known as Multiple Reaction Monitoring (MRM). The fragmentation pattern of the deuterated standard is typically similar to the non-deuterated analyte, with fragment ions retaining the deuterium (B1214612) labels and thus appearing at a higher m/z. libretexts.orgthieme-connect.de The selection of unique and intense precursor-to-product ion transitions is crucial for method specificity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Notes |

|---|---|---|---|---|

| 2,6-Dibromo-4-cyanophenyl octanoate (B1194180) | 403.1 | 279.9 | 113.1 | Hypothetical fragmentation based on loss of the octanoyl group and the octanoyl cation itself. |

| 2,6-Dibromo-4-cyanophenyl octanoate-D15 | 418.2 | 279.9 | 128.2 | The D15 label is on the octanoate chain, so fragments containing that chain show a +15 Da shift. |

Coupled Chromatographic Separation Methodologies

Chromatography is essential for separating the target analyte from interfering components within the sample matrix prior to detection by mass spectrometry. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like bromoxynil (B128292) octanoate. A reversed-phase HPLC method is typically developed for separation.

Key development parameters include:

Stationary Phase: A C18 column is a common choice, offering good retention and separation for moderately non-polar compounds.

Mobile Phase: A gradient elution using a mixture of water (often with a formic acid or ammonium acetate modifier to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol is used to effectively separate compounds with varying polarities.

Flow Rate and Column Temperature: These are optimized to achieve sharp peaks and efficient separation within a reasonable analysis time.

A known "isotope effect" can sometimes be observed, where the deuterated standard may elute slightly earlier or later than the non-deuterated analyte due to the difference in bond energies between C-H and C-D bonds. chromatographyonline.comcchmc.org This effect is usually minimal but must be accounted for during method development to ensure proper integration of both chromatographic peaks.

Gas Chromatography (GC) Method Development for Volatile and Semi-Volatile Derivatives

Gas Chromatography (GC) is suitable for analytes that are volatile or can be made volatile through chemical derivatization. chula.ac.th As an ester, 2,6-Dibromo-4-cyanophenyl octanoate is semi-volatile and may be amenable to direct GC analysis.

GC method development involves:

Column Selection: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often used for the analysis of such pesticides.

Temperature Program: The oven temperature is ramped from a lower initial temperature to a higher final temperature to elute analytes based on their boiling points and interactions with the stationary phase.

Injector and Detector Temperature: The injector must be hot enough to ensure rapid volatilization of the analyte without causing thermal degradation.

In some cases, if the parent compound or its metabolites are more polar, a derivatization step such as silylation may be required to increase volatility and improve peak shape. phenomenex.com The use of the D15-labeled internal standard is equally critical in GC-MS to correct for any variability in the injection volume and potential matrix effects. nih.gov

Method Validation and Performance Metrics in Quantitative Analysis

A quantitative analytical method is not reliable until it has been thoroughly validated. Method validation demonstrates that the procedure is suitable for its intended purpose. Key performance metrics are established using the deuterated internal standard to ensure the data is accurate and precise. masontechnology.ienih.gov

The primary validation parameters include:

Precision: Assesses the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) of replicate measurements.

Accuracy: Measures the closeness of the mean test result to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte.

Limits of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions.

Limits of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity (R²) | > 0.99 | 0.998 |

| Accuracy (Recovery %) | 80 - 120% | 95 - 108% |

| Precision (Intra-day RSD) | < 15% | < 8% |

| Precision (Inter-day RSD) | < 20% | < 12% |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.05 µg/L (in water) |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.15 µg/L (in water) |

Sample Preparation Protocols for Environmental and Biological Matrices

The accurate determination of 2,6-Dibromo-4-cyanophenyl octanoate, a significant environmental compound, relies heavily on the efficiency of the sample preparation process. The choice of protocol is dictated by the complexity of the matrix, with the primary goal being the effective isolation of the analyte from interfering substances. The use of its deuterated analogue, 2,6-Dibromo-4-cyanophenyl octanoate-D15, as an internal standard from the very beginning of the sample preparation process is critical for achieving high accuracy and precision in quantitative analysis. labsertchemical.comsciex.com

Protocols for environmental matrices like soil and water, and biological matrices such as plasma, urine, and tissues, often involve variations of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.

Environmental Matrices

Soil and Sediment: The extraction of 2,6-Dibromo-4-cyanophenyl octanoate from solid matrices like soil and sediment often employs robust techniques to overcome strong analyte-matrix interactions.

QuEChERS: This method has gained popularity due to its simplicity and high throughput. A typical QuEChERS protocol involves an initial extraction with an organic solvent, followed by a cleanup step to remove interfering co-extractives. For soil samples, acetonitrile is a common extraction solvent. The subsequent dispersive solid-phase extraction (dSPE) cleanup step is crucial for removing matrix components that could interfere with instrumental analysis. A combination of primary secondary amine (PSA) and C18 sorbents is often effective in removing polar interferences and lipids, respectively.

Liquid-Liquid Extraction (LLE): A one-step LLE has been successfully used for the analysis of bromoxynil octanoate in soil. restek.com This simpler approach can be effective for less complex soil types.

Water: For aqueous samples, solid-phase extraction (SPE) is a widely adopted technique due to its efficiency in concentrating the analyte and removing water-soluble interferences.

Solid-Phase Extraction (SPE): Various sorbents can be employed for the SPE of bromoxynil octanoate from water. Due to the compound's chemical properties, reversed-phase sorbents like C18 are suitable. The selection of the appropriate elution solvent is critical for achieving high recovery of the analyte.

The following table summarizes typical sample preparation parameters for environmental matrices.

| Matrix | Method | Extraction Solvent/Mobile Phase | Cleanup Sorbent/SPE Cartridge | Key Findings & Recovery |

| Soil | QuEChERS | Acetonitrile | dSPE with PSA and C18 | Effective for removing interferences. Recoveries are generally high. |

| Soil, Corn | LLE | Not specified | Not applicable | A simple and rapid one-step method with recoveries for GC-ECD and GC/MS between 82.3-110.7%. restek.com |

| Water | SPE | Methanol 90% + Water 10% | C18 | Efficient for concentrating the analyte and removing interferences. |

Interactive Data Table: Sample Preparation for Environmental Matrices Use the search bar to filter the table by matrix, method, or other parameters.

| Matrix | Method | Extraction Solvent/Mobile Phase | Cleanup Sorbent/SPE Cartridge | Key Findings & Recovery |

|---|---|---|---|---|

| Soil | QuEChERS | Acetonitrile | dSPE with PSA and C18 | Effective for removing interferences. Recoveries are generally high. |

| Soil, Corn | LLE | Not specified | Not applicable | A simple and rapid one-step method with recoveries for GC-ECD and GC/MS between 82.3-110.7%. restek.com |

| Water | SPE | Methanol 90% + Water 10% | C18 | Efficient for concentrating the analyte and removing interferences. |

Biological Matrices

The analysis of 2,6-Dibromo-4-cyanophenyl octanoate in biological matrices presents unique challenges due to the high content of proteins and lipids. It is important to note that bromoxynil octanoate can be rapidly metabolized in biological systems. canada.caepa.gov

Plasma and Blood: The removal of proteins is a critical first step in the analysis of blood and plasma samples.

Protein Precipitation: This is a common technique where a solvent such as acetonitrile or methanol is added to the sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be used to further purify the sample and extract the analyte into an immiscible organic solvent.

Urine: As a less complex biological fluid, urine samples can often be prepared using SPE.

Solid-Phase Extraction (SPE): SPE is effective for cleaning up urine samples and concentrating the analyte. For compounds like bromoxynil and its metabolites, C18 cartridges are often employed. nih.gov

Tissues: The preparation of tissue samples is the most challenging due to their high lipid and protein content.

Homogenization and Extraction: Tissues are typically homogenized in a suitable buffer or solvent. A subsequent extraction, often using a QuEChERS-based approach, is then performed.

Lipid Removal: For high-fat tissues, a freeze-out step, where the extract is cooled to a low temperature to precipitate lipids, can be a crucial addition to the protocol. restek.com

The following table outlines typical sample preparation parameters for biological matrices.

| Matrix | Method | Extraction/Precipitation Solvent | Cleanup Sorbent/SPE Cartridge | Key Findings & Recovery |

| Plasma/Blood | Protein Precipitation & LLE | Acetonitrile/Methanol | Not applicable | Efficiently removes proteins and isolates the analyte. |

| Urine | SPE | Not specified | C18 | Good for cleanup and concentration of analytes from urine. nih.gov |

| Adipose Tissue | QuEChERS with Freeze-out | Acetonitrile | C18 | The freeze-out step is effective for removing high lipid content. restek.com |

Interactive Data Table: Sample Preparation for Biological Matrices Use the search bar to filter the table by matrix, method, or other parameters.

| Matrix | Method | Extraction/Precipitation Solvent | Cleanup Sorbent/SPE Cartridge | Key Findings & Recovery |

|---|---|---|---|---|

| Plasma/Blood | Protein Precipitation & LLE | Acetonitrile/Methanol | Not applicable | Efficiently removes proteins and isolates the analyte. |

| Urine | SPE | Not specified | C18 | Good for cleanup and concentration of analytes from urine. nih.gov |

| Adipose Tissue | QuEChERS with Freeze-out | Acetonitrile | C18 | The freeze-out step is effective for removing high lipid content. restek.com |

Applications of 2,6 Dibromo 4 Cyanophenyl Octanoate D15 in Mechanistic and Kinetic Investigations

Elucidation of Biotransformation Pathways in In Vitro and Ex Vivo Systems (Non-Human)

Isotopically labeled tracers like 2,6-Dibromo-4-cyanophenyl octanoate-D15 are instrumental in delineating the metabolic pathways of their parent compounds in biological systems. Studies using radiolabeled (¹⁴C) bromoxynil (B128292) octanoate (B1194180) in rats have provided a clear framework for its biotransformation, which is centered on rapid hydrolysis. nih.govregulations.gov

The primary biotransformation step for bromoxynil octanoate is the rapid and nearly complete cleavage of the ester bond, a reaction mediated by esterase enzymes. nih.gov This hydrolysis yields the active herbicidal form, 2,6-dibromo-4-cyanophenol (bromoxynil). nih.govnih.gov In vivo studies have shown that after administration, bromoxynil octanoate is so efficiently converted that it is not detected in tissues; the only chemical species identified is bromoxynil phenol (B47542). nih.gov

Research has successfully isolated and characterized specific enzymes responsible for this conversion. A key esterase, designated BroH, was identified in the bacterium Sphingopyxis sp. strain OB-3. acs.orgnih.gov This enzyme, which belongs to the α/β-hydrolase fold protein family, is essential for the initial hydrolysis step that enables further mineralization of the compound by a microbial consortium. acs.orgnih.gov The activity of BroH is influenced by the structure of the substrate, with its efficiency decreasing as the length of the aliphatic ester chain increases. acs.orgnih.gov

Following hydrolysis to bromoxynil, the metabolic process continues with conjugation. The resulting bromoxynil phenol is then excreted, primarily in the urine, as either the free phenol or its conjugated forms. nih.gov

The use of isotopic labeling is crucial for tracing the metabolic fate and identifying the resultant products. Studies with ¹⁴C-bromoxynil octanoate have demonstrated that after oral administration in rats, radioactivity is distributed throughout most tissues, with peak concentrations reached after several hours. nih.govcanada.ca The principal metabolite identified across tissues and in urine is bromoxynil phenol. nih.govwa.gov While the conversion to bromoxynil is extensive, trace amounts of the original ester have been found in feces. nih.gov

Under anaerobic conditions, the degradation pathway of bromoxynil proceeds through reductive debromination, leading to the transient formation of bromocyanophenol, then 4-cyanophenol, and subsequently phenol, which can ultimately be mineralized to carbon dioxide. nih.gov In aerobic soil environments, the degradation pathway post-hydrolysis involves the transformation of the nitrile group. This leads to the formation of two major metabolites: 3,5-dibromo-4-hydroxybenzamide (B1230806) (M01) and 3,5-dibromo-4-hydroxybenzoic acid (M02), which are then further degraded. apvma.gov.au

Environmental Fate and Transport Studies of Related Compounds Using Isotopic Tracers

2,6-Dibromo-4-cyanophenyl octanoate-D15 is an ideal tracer for studying the environmental dynamics of bromoxynil-based herbicides. Its unique mass allows for unambiguous detection and quantification in complex environmental matrices like water and soil. iaea.org Such studies are critical for assessing the persistence, degradation, and mobility of the herbicide and its transformation products. The non-labeled bromoxynil octanoate is known to be non-persistent, dissipating through a combination of hydrolysis, photolysis, and microbial degradation. epa.gov

Hydrolysis: The stability of bromoxynil octanoate in aquatic environments is highly dependent on pH. The ester bond is susceptible to hydrolysis, a process that accelerates significantly under alkaline conditions. canada.cacanada.ca The hydrolysis half-life can range from over a month in acidic water to less than two days in alkaline water. epa.govccme.ca This rapid conversion to the more water-soluble bromoxynil phenol is a key factor in its environmental behavior. ccme.ca

Interactive Data Table: Hydrolysis Half-Life of Bromoxynil Octanoate at Different pH Levels

| pH Level | Half-Life (DT₅₀) | Reference(s) |

| 5 | 34.1 days | epa.govccme.ca |

| 7 | 11 - 15 days | nih.govherts.ac.uk |

| 9 | 1.7 days | epa.govccme.ca |

Biodegradation is a primary mechanism for the dissipation of bromoxynil octanoate in the environment, driven by microbial activity in both soil and water.

Aquatic Environments: In aquatic systems, bromoxynil octanoate is rapidly degraded. Studies on aerobic aquatic metabolism show a half-life of less than 12 hours. epa.gov In wetland environments, the ester was found to degrade within hours in the surface microlayer of the water. nih.govccme.ca The microbial degradation half-life in water has been reported to be between 12 hours and 3.7 days. canada.cacanada.ca Under anaerobic conditions, such as those found in some groundwater and sediments, degradation can also occur, with studies showing over 99% removal after 32 days. tandfonline.com

Soil Environments: Bromoxynil octanoate is considered non-persistent in soil, with typical aerobic degradation half-lives (DT₅₀) reported to be between approximately 1.7 and 4.1 days. canada.caherts.ac.uk The degradation process begins with the rapid microbial-mediated hydrolysis to bromoxynil, which is then further broken down. apvma.gov.au The rate of degradation can be influenced by soil properties; for instance, persistence may increase in soils with higher clay or organic matter content, which can limit the bioavailability of the compound to microorganisms. wikipedia.org Repeated applications at high concentrations have been shown to inhibit microbial populations, leading to slower degradation rates and increased persistence. nih.govresearchgate.net

Interactive Data Table: Degradation Half-Lives of Bromoxynil Octanoate in Various Environmental Compartments

| Environment | Degradation Process | Half-Life (DT₅₀) | Reference(s) |

| Water | Photolysis | 2 - 4.6 days | canada.cacanada.ca |

| Water | Aerobic Aquatic Metabolism | < 12 hours | epa.gov |

| Water (Wetland Surface) | Overall Degradation | 0.8 - 2.5 hours | nih.gov |

| Soil | Aerobic Microbial Degradation | 1.7 - 4.1 days | canada.caherts.ac.uk |

| Soil & Water | Microbial Degradation | 0.5 - 3.7 days | canada.cacanada.ca |

Based on kinetic data, environmental distribution models indicate that 2,6-Dibromo-4-cyanophenyl octanoate has a low potential for persistence and accumulation. Its rapid degradation via hydrolysis, photolysis, and microbial action prevents it from remaining in soil or surface waters for extended periods. canada.caepa.gov

Although the compound is classified as mobile in several soil types, including sand and loam, its rapid degradation significantly mitigates the risk of it leaching into groundwater. canada.cacanada.ca The parent ester is hydrophobic and tends to associate with the surface microlayer in water or sorb to sediments, but it quickly hydrolyzes to the more mobile bromoxynil phenol. ccme.ca Due to its physical and chemical properties, significant volatilization from water surfaces and subsequent long-range atmospheric transport are not expected. canada.cacanada.ca Therefore, models predict that contamination from the parent ester is likely to be localized and short-lived.

Theoretical and Computational Studies of 2,6 Dibromo 4 Cyanophenyl Octanoate Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2,6-Dibromo-4-cyanophenyl octanoate (B1194180). Such calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

From the optimized structure, a variety of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. For a molecule like 2,6-Dibromo-4-cyanophenyl octanoate, these maps would likely show regions of negative potential around the electronegative oxygen, nitrogen, and bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the ester oxygen, while the LUMO might be centered on the cyano group and the aromatic ring.

Table 1: Hypothetical Calculated Electronic Properties of 2,6-Dibromo-4-cyanophenyl Octanoate

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Predicts high kinetic stability |

| Dipole Moment | 2.5 D | Suggests moderate polarity |

Note: The data in this table is illustrative and not based on published research for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvents. For 2,6-Dibromo-4-cyanophenyl octanoate, MD simulations would reveal the accessible conformations of the flexible octanoate chain and its orientation relative to the rigid phenyl ring.

A simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent like octanol) and solving Newton's equations of motion for every atom in the system. The resulting trajectory provides a detailed movie of the molecular motions. Analysis of this trajectory can reveal the most stable conformations and the energy barriers between them. It is expected that the long octanoate chain would exhibit significant conformational freedom.

Furthermore, MD simulations can elucidate the nature of solvent interactions. By calculating the radial distribution function (RDF) between parts of the solute and solvent molecules, one can quantify the solvation structure. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the ester and cyano groups. In a nonpolar solvent, van der Waals interactions between the octanoate chain and the solvent would dominate. These simulations are fundamental for understanding how the compound behaves in different environmental compartments.

In Silico Prediction of Environmental Partitioning and Degradation Mechanisms

Computational methods are invaluable for predicting the environmental fate of chemicals. For 2,6-Dibromo-4-cyanophenyl octanoate, Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools can estimate key environmental partitioning coefficients. The octanol-water partition coefficient (Log Kow) is a critical parameter that indicates a chemical's tendency to partition into fatty tissues versus water. Given its long alkyl chain and halogenated aromatic ring, a high Log Kow would be predicted, suggesting a potential for bioaccumulation.

Computational models can also predict degradation pathways. While experimental studies show that bromoxynil (B128292) octanoate undergoes hydrolysis and photolysis, computational chemistry can help elucidate the mechanisms of these reactions. regulations.gov For hydrolysis, calculations could model the attack of a water molecule on the ester carbonyl group, determining the activation energy for the reaction. This would clarify whether the reaction is more favorable under acidic or basic conditions. Similarly, for photodegradation, quantum chemical calculations can predict the molecule's UV-Vis absorption spectrum and identify the electronic transitions involved. By modeling the molecule in its excited state, potential bond-breaking pathways, such as the cleavage of the ester linkage or carbon-bromine bonds, can be identified.

Table 2: Hypothetical In Silico Environmental Fate Predictions

| Parameter | Predicted Value | Implication |

|---|---|---|

| Log Kow (Octanol-Water) | 5.5 | High potential for bioaccumulation |

| Henry's Law Constant | 1.2 x 10-7 atm·m3/mol | Low volatility from water |

| Hydrolysis Half-life (pH 7) | 15 days | Moderately persistent in neutral water |

| Photodegradation Half-life | 3.7 days | Susceptible to degradation in sunlight regulations.gov |

Note: The data in this table is illustrative and not based on published research for this specific compound, with the exception of the photodegradation half-life which is based on experimental data for the parent compound.

Computational Approaches for Mass Spectral Fragmentation Pathway Elucidation

Mass spectrometry is a primary analytical technique for identifying and quantifying chemical compounds. The fragmentation patterns observed in a mass spectrum are a molecular fingerprint. Computational methods can be used to predict and rationalize these fragmentation pathways, aiding in the structural elucidation of unknown compounds or confirming the identity of known ones.

For 2,6-Dibromo-4-cyanophenyl octanoate, computational simulation of its mass spectrum would involve calculating the energies of the parent molecular ion and various potential fragment ions. The most likely fragmentation pathways correspond to those that lead to the most stable fragment ions.

Key predicted fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the oxygen of the phenyl ring, leading to the formation of an octanoyl cation (C8H15O+).

McLafferty Rearrangement: A characteristic fragmentation of esters with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (heptene in this case) and the formation of a radical cation of the resulting acid.

Cleavage of the Ester Bond: Loss of the entire octanoate group as a neutral radical, leaving a charged 2,6-dibromo-4-cyanophenoxy cation.

Loss of Bromine: Elimination of a bromine atom from the molecular ion.

By calculating the relative energies of these and other potential fragments, a theoretical mass spectrum can be constructed and compared with experimental data to confirm the fragmentation mechanisms. The presence of the D15 isotope label in the octanoate chain would result in a predictable mass shift for any fragments containing this part of the molecule, which could be precisely modeled computationally.

Table 3: Hypothetical Key Mass Spectral Fragments and Their Proposed Structures

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 403/405/407 | [C15H17Br2NO2]+• | Molecular Ion |

| 276/278/280 | [C7H2Br2NO]+• | Loss of octanoyl radical |

| 127 | [C8H15O]+ | Alpha-cleavage |

Note: The data in this table is illustrative and based on general principles of mass spectrometry, not on published research for this specific compound.

Challenges and Future Directions in Research Involving Deuterated Octanoate Esters

Development of Novel and Efficient Synthetic Routes for Specific Deuteration Patterns

A primary challenge in the field is the synthesis of deuterated esters with precise, pre-determined patterns of deuterium (B1214612) incorporation. While perdeuteration (labeling all possible positions) is achievable, the true value for many mechanistic studies lies in site-specific labeling. The limited commercial availability of specifically deuterated fatty acids and complex lipids restricts the scope of research that can be performed. europa.eu

Future research is focused on developing more versatile and efficient synthetic methodologies. A significant hurdle is the difficulty of direct deuteration of unsaturated fatty acids, which are common components of esters. europa.eu Traditional chemical synthesis methods are often inefficient when dealing with expensive isotopically labeled precursors. nih.gov To address these issues, several innovative strategies are being pursued:

Chemo-enzymatic Synthesis: This hybrid approach combines the specificity of enzymes with the versatility of chemical reactions. For instance, enzymes can be used for site-specific hydrolysis of a non-labeled lipid, followed by chemical esterification to attach a custom-synthesized deuterated fatty acid tail. europa.eunih.gov

Catalytic Hydrogen Isotope Exchange (HIE): The development of novel catalysts, such as those based on palladium or ruthenium, allows for the direct and regioselective exchange of hydrogen for deuterium on fatty acid chains. nih.gov This is particularly valuable for creating patterns that are difficult to achieve through multi-step synthesis, such as labeling at bis-allylic positions in polyunsaturated fatty acids. nih.gov

Hydrothermal Methods: For achieving perdeuteration of saturated fatty acid precursors, hydrothermal synthesis in high-pressure reactors (Parr reactors) is an effective, albeit harsh, method. europa.eu

These evolving synthetic strategies are critical for producing the next generation of deuterated esters required for advanced research applications.

| Synthetic Strategy | Description | Advantages | Challenges & Future Directions |

| Chemo-enzymatic Synthesis | Combines enzymatic reactions (for specificity) with chemical synthesis (for versatility). | High regioselectivity and purity of final product. nih.gov | Balancing reaction conditions for both enzyme activity and chemical efficiency; scaling up production. |

| Catalytic HIE | Direct replacement of specific hydrogen atoms with deuterium using metal catalysts. | Enables late-stage, site-specific deuteration of complex molecules. nih.gov | Catalyst cost and sensitivity; achieving 100% incorporation; controlling selectivity on molecules with multiple reactive sites. |

| Multi-step Chemical Synthesis | Building deuterated molecules from smaller, pre-deuterated starting materials. | Precise control over the location of deuterium labels. | Can be lengthy and expensive; requires access to a pool of deuterated precursors. europa.eu |

| Hydrothermal Deuteration | Use of high temperature and pressure (e.g., in a Parr reactor) with D₂O to exchange all non-exchangeable protons. | Effective for producing perdeuterated saturated fatty acids. europa.eu | Harsh conditions may not be suitable for sensitive molecules; lacks site-specificity. |

Advancement in Ultra-Trace Analytical Detection and Quantification Methodologies

Once synthesized, detecting and quantifying deuterated esters, especially at the trace and ultra-trace levels found in environmental and biological samples, presents another significant challenge. The minute concentrations and the presence of complex matrices can interfere with analysis. Furthermore, the "chromatographic deuterium effect" can cause deuterated compounds to have slightly different retention times in liquid chromatography compared to their non-deuterated counterparts, complicating direct comparisons and quantification.

The future of this area lies in the advancement of high-sensitivity analytical techniques, primarily mass spectrometry (MS).

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for this work. Its ability to measure mass with very high accuracy allows for the confident identification of deuterated compounds and can even distinguish between molecules labeled with different isotopes, such as deuterium (²H) and Carbon-13 (¹³C). nih.gov

Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is the workhorse for quantifying known deuterated compounds in complex mixtures. nih.govacs.org It provides both separation and specific detection, enabling the analysis of xenobiotic metabolites and lipids from biological extracts. nih.gov

For compounds like 2,6-Dibromo-4-cyanophenyl octanoate-D15, which is derived from the herbicide bromoxynil (B128292), adapting techniques like Compound-Specific Isotope Analysis (CSIA) could provide a way to track its environmental degradation pathways by measuring changes in the isotopic ratios of multiple elements (e.g., ¹³C, ¹⁵N, and potentially ²H). nih.gov

| Analytical Technique | Principle | Application for Deuterated Esters | Future Advancements |

| GC-MS | Gas Chromatography separation followed by Mass Spectrometry detection. | Quantification of volatile or derivatized fatty acid methyl esters. nih.gov | Improved derivatization techniques for broader compound coverage. |

| LC-MS/MS | Liquid Chromatography separation coupled with tandem Mass Spectrometry. | "Gold standard" for quantifying specific deuterated lipids and metabolites in complex biological matrices. acs.orgnih.gov | Increased sensitivity; miniaturization for smaller sample volumes; improved ion sources. |

| HRMS | High-Resolution Mass Spectrometry (e.g., Orbitrap, TOF). | Unambiguous identification of unknown deuterated metabolites; distinguishing between different isotope labels. nih.gov | Higher resolution and faster scan speeds to capture more data from complex samples. |

| CSIA | Compound-Specific Isotope Analysis using Isotope Ratio Mass Spectrometry (IRMS). | Tracking degradation pathways of environmental contaminants like herbicides by analyzing stable isotope ratios (¹³C/¹²C, ¹⁵N/¹⁴N). nih.gov | Development of methods to include hydrogen isotopes (D/H) and application to a wider range of compounds. |

Expansion of Mechanistic Investigations into Diverse Environmental and Biological Systems (Non-Human)

Deuterated esters are powerful tools for tracing the metabolic and environmental fate of their parent compounds. For a molecule like 2,6-Dibromo-4-cyanophenyl octanoate-D15, its non-deuterated counterpart, bromoxynil octanoate (B1194180), is known to be a non-persistent herbicide that degrades in the environment through processes like hydrolysis and photolysis. epa.gov Using the deuterated version as a tracer allows researchers to follow these degradation pathways with high precision, identify novel breakdown products, and quantify the rates of transformation in various environmental compartments like soil and water. nih.govbgu.ac.il

Future research will expand these investigations into more complex, non-human biological systems. Stable isotope-assisted metabolomics provides a robust framework for tracking the biotransformation of xenobiotics (foreign compounds) in organisms such as soil microbes, aquatic life, or plants. nih.govnih.gov By exposing an organism to the deuterated ester and analyzing its tissues over time, scientists can map the complete metabolic network, identifying how the organism detoxifies and excretes the compound. acs.org Similarly, deuterated fatty acids can be used as probes to visualize lipid uptake and metabolism in plants, offering insights into how they respond to environmental stressors. acs.org

| System | Mechanistic Question | Role of Deuterated Ester Tracer | Expected Insight |

| Aquatic Environment | What are the primary photodegradation pathways of the herbicide in water? | Acts as a tracer to follow the formation of breakdown products under simulated sunlight. nih.gov | Identification of transient intermediates and final degradation products; calculation of environmental half-life. |

| Soil Microcosm | How is the herbicide metabolized by soil microorganisms? | Allows tracking of the ester and its metabolites through microbial metabolic pathways. | Elucidation of biodegradation pathways (e.g., hydrolysis, oxidation) and the responsible microbial species. |

| Plant Systems | How is the herbicide taken up, transported, and detoxified by a non-target plant? | The deuterium label allows the herbicide and its metabolites to be distinguished from the plant's endogenous molecules. acs.org | Understanding mechanisms of herbicide resistance or susceptibility; identifying detoxification products. |

| Invertebrate Models | What is the metabolic fate and potential for bioaccumulation in an aquatic invertebrate? | Enables quantification of uptake, biotransformation, and excretion rates in the organism. | Assessment of ecotoxicological risk and potential for entry into the food chain. |

Integration of Isotope Tracer Studies with Advanced Omics Technologies for Systems-Level Understanding

One of the most exciting frontiers is the integration of stable isotope tracing with "omics" technologies like metabolomics, proteomics, and lipidomics. While standard metabolomics can provide a snapshot of the metabolites present in a cell or tissue, it cannot reveal the rates of metabolic reactions or the flow of molecules through pathways (metabolic flux). researchgate.net This is a critical limitation for understanding dynamic biological systems.

By introducing a deuterated tracer like a D15-octanoate ester, researchers can move beyond static measurements. The integration of the tracer's journey through metabolic networks provides a dynamic, systems-level view.

Untargeted Isotope Tracing: Combining stable isotope labeling with untargeted HRMS-based metabolomics allows for a global survey of the metabolic fate of a precursor. acs.orgscripps.edu This can lead to the discovery of entirely new or unexpected metabolic pathways. scripps.edu

Dynamic Lipidomics: Using deuterated fatty acids (from the hydrolysis of the ester) allows for the measurement of the turnover rates of hundreds of individual lipid species simultaneously across different organs. nih.gov This provides a comprehensive picture of lipid homeostasis.

Metabolic Flux Analysis (MFA): The ultimate goal is to use the tracer data to populate computational models of metabolism. researchgate.net MFA uses these models to calculate the flux through every reaction in a metabolic network, offering a true systems-level understanding of cellular physiology. researchgate.net

This integrated approach is essential for moving from simply observing which molecules are present to understanding the functional state of an entire metabolic network. nih.gov

| Omics Field | Standard Approach | Enhancement with Deuterated Tracers | Systems-Level Insight |

| Metabolomics | Measures the static abundance of hundreds of metabolites. | Traces the incorporation of deuterium into downstream metabolites over time. acs.org | Reveals active metabolic pathways and quantifies metabolic flux. researchgate.net |

| Lipidomics | Identifies and quantifies the full spectrum of lipid species. | Measures the synthesis and turnover rates of individual lipid molecules. nih.gov | Provides a dynamic view of lipid metabolism and homeostasis across different tissues. |

| Proteomics | Quantifies the abundance of proteins. | Can be used in techniques like DXMS (Hydrogen-Deuterium Exchange Mass Spectrometry) to study protein conformation and interactions with deuterated lipids. | Reveals how protein structure and function are modulated by interactions with specific lipids in membranes. |

| Genomics/Transcriptomics | Measures gene expression levels. | Provides functional context to gene expression data by linking it to actual metabolic activity. researchgate.net | Connects genetic regulation to metabolic phenotype for a more complete understanding of biological control. |

Potential Applications in Chemical Biology and Materials Science

The unique properties of deuterated esters and their components extend their utility beyond metabolic tracing into the realms of chemical biology and materials science.

In Chemical Biology: Deuterated lipids and fatty acids are becoming invaluable tools for probing the complex environment of the cell membrane.

Structural Probes: They can be incorporated into model membranes and studied with techniques like deuterium magnetic resonance (²H-NMR) and neutron diffraction to reveal detailed information about membrane structure, lipid packing, and dynamics. researchgate.netacs.org

"Reinforced Lipids": Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidative damage, a process implicated in many diseases. Replacing the vulnerable hydrogen atoms at bis-allylic positions with deuterium creates "reinforced lipids" that are much more resistant to oxidation due to the kinetic isotope effect. wikipedia.org Incorporating these deuterated fatty acids into lipids has shown therapeutic potential by protecting cells from oxidative stress. wikipedia.org

Metabolic Imaging: Deuterated fatty acids can serve as probes for bioorthogonal Raman imaging, allowing for the visualization and quantification of lipid metabolism in real-time within living cells and organisms without the need for bulky fluorescent tags. acs.org

In Materials Science: The substitution of hydrogen with deuterium can significantly alter the physical properties of materials, leading to novel applications.

Polymer Science: Deuterated monomers, which could be derived from deuterated esters, are used to synthesize deuterated polymers. These are crucial for neutron scattering experiments, where the difference in neutron scattering length between hydrogen and deuterium provides a "contrast" that allows researchers to visualize the structure and dynamics of polymer chains. azimuth-corp.comacs.orgsci-hub.se

Advanced Optics: The replacement of C-H bonds with C-D bonds can reduce absorption at certain infrared wavelengths. This property is being exploited to engineer highly transparent polymers for use in mid-wave infrared (MWIR) optics and photonic devices. azimuth-corp.com

| Field | Application | Technique | Advantage of Deuteration |

| Chemical Biology | Probing cell membrane structure | Neutron Diffraction, ²H-NMR | Provides contrast to determine the location and conformation of lipids within a bilayer. researchgate.net |

| Protecting cells from oxidative damage | In vivo studies | "Reinforced lipids" with deuterated PUFAs slow lipid peroxidation via the kinetic isotope effect. wikipedia.org | |

| Real-time metabolic imaging | Raman Spectroscopy | The C-D bond vibration provides a unique, non-invasive signal in a quiet region of the cellular spectrum. acs.org | |

| Materials Science | Characterizing polymer blends/alloys | Small-Angle Neutron Scattering (SANS) | Creates contrast between deuterated and non-deuterated polymer chains to visualize morphology. azimuth-corp.comacs.org |

| Creating infrared-transparent materials | Infrared Spectroscopy | Shifts vibrational absorption bands out of key spectral windows, increasing transparency. azimuth-corp.com |

Q & A

Q. How can researchers optimize the synthesis of 2,6-Dibromo-4-cyanophenyl octanoate-D15 to ensure isotopic purity and reproducibility?

- Methodological Answer : Synthesis optimization should focus on deuterium incorporation efficiency. Use controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize isotopic exchange. Monitor purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm deuteration levels at the octanoate chain. Compare retention times and fragmentation patterns with non-deuterated analogs for validation . For reproducibility, employ factorial design experiments to test variables like reaction temperature, catalyst loading, and solvent polarity .

Q. What analytical techniques are most reliable for characterizing 2,6-Dibromo-4-cyanophenyl octanoate-D15 in complex matrices?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm deuterium substitution by observing signal suppression in the octanoate region. -NMR helps verify bromine and cyanophenyl group positions .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives; derivatize the compound using silylation agents to enhance volatility.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C≡N stretch at ~2200 cm, C-Br stretches at 500–600 cm) .

Q. How does the stability of 2,6-Dibromo-4-cyanophenyl octanoate-D15 vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity levels (0–90% RH), and light exposure. Use HPLC to quantify degradation products (e.g., free cyanophenyl derivatives). For long-term stability, store the compound in amber vials under argon at -20°C, with periodic reanalysis every 6 months .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in degradation kinetics data for 2,6-Dibromo-4-cyanophenyl octanoate-D15 across different environmental conditions?

- Methodological Answer :

- Controlled Reactor Systems : Use flow-through reactors to simulate environmental conditions (pH, UV exposure, microbial activity). Monitor degradation via LC-MS/MS and compare with computational models (e.g., QSARs for brominated aromatics) .

- Isotopic Tracing : Leverage the deuterated octanoate chain to distinguish abiotic vs. biotic degradation pathways. Track -incorporation in metabolites using high-resolution MS .

Q. How can researchers design experiments to investigate the compound’s interactions with indoor surfaces (e.g., polymers, metals) relevant to environmental chemistry?

- Methodological Answer :

- Microspectroscopic Imaging : Apply AFM-IR (atomic force microscopy-infrared spectroscopy) to map adsorption patterns on surfaces like PVC or stainless steel .

- Factorial Design : Vary surface roughness, temperature, and humidity to identify dominant interaction mechanisms. Use ANOVA to analyze variance in adsorption efficiency .

Q. What advanced separation technologies are suitable for isolating 2,6-Dibromo-4-cyanophenyl octanoate-D15 from co-eluting contaminants in environmental samples?

- Methodological Answer :

- Two-Dimensional Chromatography : Combine reverse-phase HPLC with ion-exchange chromatography to enhance resolution.

- Membrane-Based Separation : Use molecularly imprinted polymers (MIPs) tailored to the compound’s bromine/cyanophenyl motifs for selective extraction .

Q. How can reaction fundamentals inform the design of catalysts for selective debromination of 2,6-Dibromo-4-cyanophenyl octanoate-D15?

- Methodological Answer :

- Mechanistic Studies : Employ density functional theory (DFT) to model C-Br bond cleavage energetics. Test palladium or nickel catalysts under reducing conditions (e.g., H/Pd-C).

- Operando Spectroscopy : Monitor catalytic intermediates via X-ray absorption spectroscopy (XAS) during reaction progression .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported octanol-water partition coefficients (log ) for this compound?

- Methodological Answer :

- Standardized Shake-Flask Method : Perform parallel measurements using HPLC to quantify both phases. Validate against deuterated internal standards to correct for matrix effects.

- QSAR Refinement : Update existing models with experimental log data, incorporating descriptors for bromine electronegativity and deuterium’s isotopic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.